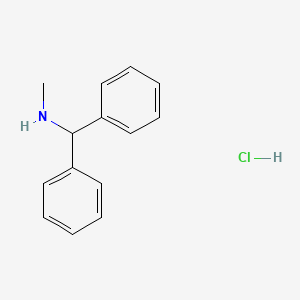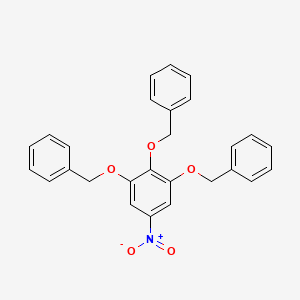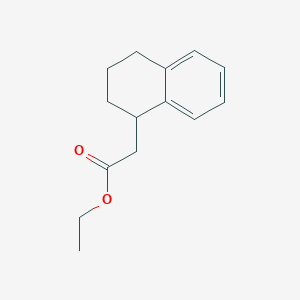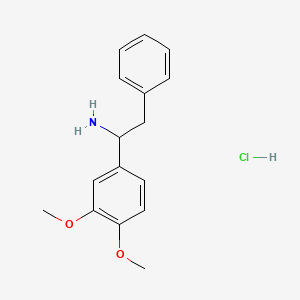
Dipropyl-4-hydroxytryptamin
Übersicht
Beschreibung
Dipropyl-4-hydroxytryptamin ist eine synthetische Verbindung, die zur Tryptamin-Familie gehört. Es ist das 4-Hydroxy-Analogon von Dipropyltryptamin und wurde erstmals von Alexander Shulgin synthetisiert . Diese Verbindung wurde nicht vollständig aufgeklärt, es ist jedoch bekannt, dass sie eine Tryptamin-Molekül-Substruktur aufweist .
Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Dipropylamin mit Indol-3-carboxaldehyd, gefolgt von Reduktion und Hydroxylierung . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid und Hydroxylierungsmitteln wie Wasserstoffperoxid. Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, aber die Laborsynthese bleibt die primäre Herstellungsmethode .
Wissenschaftliche Forschungsanwendungen
Dipropyl-4-hydroxytryptamine has various scientific research applications, including:
Wirkmechanismus
Target of Action
Dipropyl-4-hydroxytryptamine, also known as 4-HO-DPT, primarily targets serotonin receptors, particularly the 5-HT2A receptor . These receptors are crucial in modulating neurotransmission and are implicated in various physiological processes, including mood regulation, perception, and cognition .
Mode of Action
4-HO-DPT acts as a partial agonist at the 5-HT2A receptor . By binding to these receptors, it mimics the action of serotonin, albeit with less efficacy. This interaction leads to altered neurotransmitter release and changes in neuronal activity, which can result in psychedelic effects similar to those of other serotonergic psychedelics .
Biochemical Pathways
The primary biochemical pathway affected by 4-HO-DPT is the serotonin (5-HT) pathway . Upon binding to the 5-HT2A receptors, 4-HO-DPT influences downstream signaling cascades, including the activation of phospholipase C (PLC) and the subsequent release of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules further propagate the signal, leading to various cellular responses .
Pharmacokinetics
The pharmacokinetics of 4-HO-DPT involve its absorption, distribution, metabolism, and excretion (ADME). It is orally active and rapidly absorbed into the bloodstream . The compound has a relatively short half-life of 1-2 hours , indicating quick metabolism and elimination. Its bioavailability is influenced by factors such as first-pass metabolism and protein binding .
Result of Action
At the molecular level, 4-HO-DPT’s action results in the modulation of serotonin levels in the brain, leading to altered perception, mood, and cognition . Cellularly, it can induce changes in neuronal firing patterns and synaptic plasticity, contributing to its psychoactive effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 4-HO-DPT . For instance, acidic environments may accelerate its degradation, while higher temperatures could enhance its metabolic rate . Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile and overall effectiveness .
Vorbereitungsmethoden
Dipropyl-4-hydroxytryptamine can be synthesized through various methods. One common synthetic route involves the reaction of dipropylamine with indole-3-carboxaldehyde, followed by reduction and hydroxylation . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride and hydroxylating agents like hydrogen peroxide. Industrial production methods for this compound have not been well-documented, but laboratory synthesis remains the primary method of preparation .
Analyse Chemischer Reaktionen
Dipropyl-4-hydroxytryptamin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während Reduktion Amine oder Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Serotoninrezeptoren im Gehirn. Es wirkt als partieller Agonist am 5-HT2A-Rezeptor, der bekanntermaßen eine Rolle bei der Stimmungsregulation und Wahrnehmung spielt . Die Wirkungen der Verbindung werden durch die Aktivierung dieser Rezeptoren vermittelt, was zu Veränderungen in der Neurotransmitterfreisetzung und Signalwegen führt .
Vergleich Mit ähnlichen Verbindungen
Dipropyl-4-hydroxytryptamin ähnelt anderen Tryptamin-Derivaten, wie zum Beispiel:
4-Hydroxy-N,N-Diisopropyltryptamin: Diese Verbindung ist ein höheres Homologes von Psilocin und hat ähnliche psychedelische Wirkungen.
4-Hydroxy-N,N-Dimethyltryptamin: Bekannt als Psilocin, ist es eine natürlich vorkommende psychedelische Verbindung, die in bestimmten Pilzen vorkommt.
4-Hydroxy-N,N-Diethyltryptamin: Diese Verbindung ist ein weiteres synthetisches Analogon mit ähnlichen Eigenschaften wie this compound.
Die Einzigartigkeit von this compound liegt in seinem spezifischen Substitutionsschema und seinem einzigartigen pharmakologischen Profil, was es zu einer wertvollen Verbindung für Forschungszwecke macht .
Eigenschaften
IUPAC Name |
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h5-7,12,17,19H,3-4,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRMPTVOVJXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618835 | |
| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63065-88-3 | |
| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63065-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl-4-hydroxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063065883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyl-4-hydroxytryptamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPROPYL-4-HYDROXYTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS597YAU98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B1658962.png)







